BenchChemオンラインストアへようこそ!

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole

T-type calcium channel Cav3.2 ion channel pharmacology

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole (CAS 638140-75-7) is a synthetic small-molecule benzimidazole derivative (C19H22N2O, MW 294.4 g/mol) bearing a phenoxybutyl side chain at the N1 position and methyl substituents at the 5- and 6-positions of the fused benzene ring. The compound appears in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000594173 and was screened through the NIH Molecular Libraries Program, yielding a primary bioactivity record against the human Cav3.2 T-type calcium channel (EC50 = 7.27 μM).

Molecular Formula C19H22N2O
Molecular Weight 294.398
CAS No. 638140-75-7
Cat. No. B2968826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole
CAS638140-75-7
Molecular FormulaC19H22N2O
Molecular Weight294.398
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)CCCCOC3=CC=CC=C3
InChIInChI=1S/C19H22N2O/c1-15-12-18-19(13-16(15)2)21(14-20-18)10-6-7-11-22-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3
InChIKeyFVEYCFBBMOJMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole (CAS 638140-75-7): Core Identity and Procurement-Relevant Context


5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole (CAS 638140-75-7) is a synthetic small-molecule benzimidazole derivative (C19H22N2O, MW 294.4 g/mol) bearing a phenoxybutyl side chain at the N1 position and methyl substituents at the 5- and 6-positions of the fused benzene ring [1]. The compound appears in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000594173 and was screened through the NIH Molecular Libraries Program, yielding a primary bioactivity record against the human Cav3.2 T-type calcium channel (EC50 = 7.27 μM) [2]. It belongs to the broader phenoxyalkylbenzimidazole (PAB) chemotype that has attracted attention for anti-tubercular drug discovery targeting the cytochrome bc1 complex subunit QcrB, with certain PAB congeners achieving minimum inhibitory concentrations (MICs) in the low nanomolar range against Mycobacterium tuberculosis [3]. The 5,6-dimethyl substitution pattern distinguishes this compound from the simpler 1-(4-phenoxybutyl)-1H-benzimidazole scaffold and may influence both electronic properties and metabolic stability, factors relevant to medicinal chemistry and chemical biology procurement decisions.

Why 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole Cannot Be Swapped with Unsubstituted or Differently Substituted Benzimidazole Analogs


Within the PAB chemotype, minor structural modifications produce order-of-magnitude shifts in both potency and selectivity. The ACS Infectious Diseases structure–activity relationship (SAR) study demonstrated that altering the phenyl region substituent from phenoxy to anilinyl improved MIC by over 10-fold (5.2 μM vs. 0.45 μM), while replacing a 3-bromine with 3-chlorine on a related scaffold reduced potency approximately 10-fold (MIC 0.040 μM vs. 0.55 μM) [1]. The 5,6-dimethyl substitution on the benzimidazole core modulates electron density on the fused ring system, potentially altering target engagement with the cytochrome bc1 complex QcrB subunit as well as off-target profiles at mammalian ion channels such as Cav3.2, where this compound registers an EC50 of 7.27 μM [2]. Furthermore, the four-carbon butyl linker length differentiates this compound from the more extensively characterized three-carbon propyl-linked PAB series, where SAR around linker length has been shown to affect both antitubercular potency and cytotoxicity [1]. Procurement of a generic, unsubstituted benzimidazole or a differently alkylated analog cannot recapitulate this specific pharmacological fingerprint, making compound identity verification critical for reproducible research.

Quantitative Differentiation Evidence for 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole (CAS 638140-75-7) Against Closest Structural Analogs


Cav3.2 T-Type Calcium Channel Activity: EC50 Comparison Against the Closest Des-methyl Analog

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole was tested in a fluorescence-based calcium flux assay (PubChem AID 489005) against the human Cav3.2 T-type calcium channel (CACNA1H) and exhibited an EC50 of 7.27 μM (7.27E+3 nM) [1]. This represents the sole curated bioactivity record for this chemotype at this target within the BindingDB and PubChem BioAssay databases. The presence of the 5,6-dimethyl substitution on the benzimidazole core is expected to modulate electron density relative to the unsubstituted 1-(4-phenoxybutyl)-1H-benzimidazole (CAS not available in curated assay databases for this target), for which no equivalent Cav3.2 screening data exists in the public domain. The computed XLogP3-AA value of 4.5 for the dimethyl compound [2] suggests enhanced membrane partitioning compared to the des-methyl analog (computed XLogP3 ~3.8 for 1-(4-phenoxybutyl)-1H-benzimidazole, estimated via PubChem prediction algorithms), which may influence both passive permeability and off-target binding profiles relevant to ion channel screening cascade design.

T-type calcium channel Cav3.2 ion channel pharmacology

Lipophilicity (XLogP3) Differentiation: Quantified Impact of 5,6-Dimethyl Substitution on Predicted Membrane Permeability

The computed partition coefficient (XLogP3-AA) for 5,6-dimethyl-1-(4-phenoxybutyl)benzimidazole is 4.5, as reported by PubChem [1]. By comparison, the des-methyl scaffold 1-(4-phenoxybutyl)-1H-benzimidazole has a computed XLogP3 of approximately 3.5 (estimated from the PubChem prediction server; no experimentally measured logP is available for either compound). The ΔlogP of ~1.0 log unit attributable to the two methyl groups increases predicted passive membrane permeability, which is relevant for both cellular target engagement in intracellular infection models (e.g., M. tuberculosis residing within macrophages) and for CNS penetration considerations. Within the PAB SAR landscape, the Chandrasekera et al. study demonstrated that compounds with a phenoxy substituent (XLogP ~3.5–4.5 range) retained moderate antitubercular activity (MIC = 5.2 μM for the 3-carbon phenoxy analog, compound 36) but were substantially less potent than their anilinyl counterparts (MIC = 0.45 μM, compound 37), suggesting that lipophilicity alone does not drive potency and that the specific combination of 5,6-dimethylation with the 4-phenoxybutyl side chain creates a distinct chemical space within the PAB family [2].

lipophilicity drug-likeness ADME prediction

5,6-Dimethylbenzimidazole Core as a Privileged NHC Ligand Precursor: Distinction from Unsubstituted Benzimidazolium Salts in Catalytic Applications

4-Phenoxybutyl-substituted benzimidazolium salts—direct synthetic derivatives of 5,6-dimethyl-1-(4-phenoxybutyl)benzimidazole—have been synthesized and characterized as N-heterocyclic carbene (NHC) ligand precursors for palladium-catalyzed Heck coupling reactions between aryl bromides and styrene [1]. The 5,6-dimethyl substitution on the benzimidazolium ring increases electron density at the carbene carbon relative to unsubstituted benzimidazolium salts, which can modulate both σ-donor strength and catalytic turnover frequency. While the specific 5,6-dimethyl-1-(4-phenoxybutyl)benzimidazolium salt was not isolated in this study (the publication reports 1,3-dialkyl-5,6-dimethylbenzimidazolium salts bearing vinyl or other alkyl groups), the parent benzimidazole compound serves as the direct synthetic precursor for quaternization at the N3 position to generate the corresponding NHC pro-ligand [1][2]. This catalytic application space represents a procurement-relevant differentiation from benzimidazole analogs purchased solely for biological screening purposes.

N-heterocyclic carbene palladium catalysis Heck coupling

Physicochemical Property Profile: Experimentally Determined and Computed Parameters for Formulation and Handling Decisions

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole has a molecular weight of 294.4 g/mol and a computed density of 1.1 ± 0.1 g/cm³ with a predicted boiling point of 478.6 ± 47.0 °C at 760 mmHg [1]. The compound has zero hydrogen bond donors, two hydrogen bond acceptors, and six rotatable bonds, placing it within favorable oral drug-like chemical space per Lipinski and Veber rule analyses [1]. By comparison, the des-methyl analog 1-(4-phenoxybutyl)-1H-benzimidazole (MW 266.34 g/mol) has a lower molecular weight and potentially different solid-state properties. The 1H NMR spectrum is archived in the SpectraBase database (Compound ID: 4YWMyeY12rw), providing a verified spectroscopic fingerprint for identity confirmation upon receipt [2]. These data collectively enable procurement decisions based on handling requirements (e.g., high boiling point favors room-temperature storage; moderate lipophilicity guides solvent selection for biological assays).

physicochemical properties pre-formulation compound handling

Research and Industrial Application Scenarios for 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole (CAS 638140-75-7)


T-Type Calcium Channel (Cav3.2) Modulator Screening and SAR Benchmarking

This compound serves as the only publicly available PAB-family molecule with a curated EC50 value (7.27 μM) against the human Cav3.2 T-type calcium channel, as recorded in BindingDB (BDBM77193) and derived from the NIH Molecular Libraries Program HTS campaign (PubChem AID 489005) [1]. Medicinal chemistry teams investigating structurally novel T-type channel blockers can deploy this compound as: (i) a reference standard for intra-assay reproducibility in fluorescence-based calcium flux screens using HEK293-Cav3.2 cells; (ii) a starting scaffold for systematic SAR exploration around the phenoxybutyl linker length and benzimidazole methylation pattern; and (iii) a comparator for selectivity profiling against L-type and N-type calcium channels, where data gaps exist and can be filled in follow-up studies. The availability of verified analytical characterization data (1H NMR via SpectraBase, computed physicochemical descriptors via PubChem) ensures that procurement and identity confirmation workflows meet the documentation standards required for peer-reviewed publication of screening results [2].

Synthesis and Catalytic Evaluation of N-Heterocyclic Carbene (NHC) Palladium Complexes

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole functions as the direct alkylation precursor for 1,3-disubstituted-5,6-dimethylbenzimidazolium salts, a class of NHC pro-ligands with demonstrated utility in palladium-catalyzed Heck cross-coupling reactions under aqueous conditions [1]. Organometallic chemistry laboratories can employ this compound to: (i) generate novel Pd-NHC catalysts with tunable steric bulk from the phenoxybutyl wingtip group; (ii) compare catalytic performance (yield, turnover number) against benchmark Pd-NHC systems derived from IMes, IPr, or SIMes ligands; and (iii) explore the impact of 5,6-dimethyl electron donation on oxidative addition and reductive elimination steps in C–C bond-forming reactions. The 4-phenoxybutyl substituent introduces a moderately flexible, lipophilic wingtip that may enhance catalyst solubility in non-polar media relative to NHC ligands bearing simple methyl or ethyl N-substituents.

Anti-Tubercular Drug Discovery: QcrB Target Engagement Probe within the PAB Chemotype

Although 5,6-dimethyl-1-(4-phenoxybutyl)benzimidazole itself has not been tested in published M. tuberculosis growth inhibition assays, it resides within the phenoxyalkylbenzimidazole (PAB) chemical space that has been validated to target the cytochrome bc1 complex subunit QcrB, an essential component of the mycobacterial electron transport chain [1]. The most potent PAB congeners achieve MICs in the low nanomolar range (e.g., compound 42: MIC = 0.040 μM against M. tuberculosis H37Rv) with selectivity indices exceeding 250 [1]. Procurement of this specific compound enables: (i) head-to-head MIC determination against the published PAB SAR dataset to establish linker-length (4-carbon butyl vs. 3-carbon propyl) and methylation-dependent potency trends; (ii) QcrB mutant strain cross-resistance profiling to confirm on-target mechanism; and (iii) cytotoxicity counter-screening in Vero or HepG2 cells to define the selectivity index, given that related PABs exhibit TC50 values ranging from 11 to >100 μM [1]. The compound's computed XLogP3 of 4.5 and zero H-bond donor count may favor intracellular penetration into M. tuberculosis-infected macrophages, a critical parameter for translational development.

Benzimidazole Library Design for Multi-Parameter Optimization Campaigns

For compound management and library enrichment teams, 5,6-dimethyl-1-(4-phenoxybutyl)benzimidazole represents a tractable building block occupying a well-defined chemical subspace: benzimidazole core + 5,6-dimethyl electron-donating groups + N1-(4-phenoxybutyl) lipophilic side chain. The compound's physicochemical profile (MW 294.4, XLogP3 4.5, zero HBD, two HBA, six rotatable bonds) places it within favorable drug-like property space [1], making it suitable for inclusion in diversity-oriented synthesis libraries targeting: (i) neglected disease pathogen panels beyond tuberculosis (e.g., non-tuberculous mycobacteria; Leishmania spp., which also express cytochrome bc1 complexes); (ii) CNS-penetrant ion channel modulator programs, where the moderate lipophilicity and low HBD count align with CNS MPO desirability criteria; and (iii) fragment-based screening cascades where the benzimidazole core can serve as a privileged scaffold for hit elaboration. The archived SpectraBase 1H NMR and ChemSpider/PubChem analytical data packages reduce the quality control burden for library registration [2].

Quote Request

Request a Quote for 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.